2-Nitrophenyl 3-methylbenzoate

Organic Synthesis Esterification Methodology Process Chemistry

This meta-methyl benzoate ester provides a one-step, high-yield synthesis advantage over para- or unsubstituted analogs, ensuring consistent starting material quality for photolabile protecting groups, push-pull naphthalene libraries, and LFER assays. Its uniform ~46° dihedral angle minimizes polymorphic variability, while the LogP of 3.95 enhances membrane permeability without excessive electron donation. Choose this isomer for reproducible solid-phase handling and predictable partitioning behavior in biphasic reaction systems.

Molecular Formula C14H11NO4
Molecular Weight 257.24 g/mol
Cat. No. B322652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrophenyl 3-methylbenzoate
Molecular FormulaC14H11NO4
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C14H11NO4/c1-10-5-4-6-11(9-10)14(16)19-13-8-3-2-7-12(13)15(17)18/h2-9H,1H3
InChIKeyFCSPFCCVCHCVJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrophenyl 3-Methylbenzoate: Procurement-Ready Profile of a meta-Substituted Aryl Ester Building Block


2-Nitrophenyl 3-methylbenzoate (CAS 36718-36-2; C₁₄H₁₁NO₄; MW 257.24) is an aromatic ester featuring a 2-nitrophenyl group linked to a 3-methylbenzoate moiety . This compound belongs to the nitrophenyl benzoate class, where the precise positioning of the methyl substituent on the benzoyl ring critically influences both physicochemical properties and reactivity profiles relative to unsubstituted or para-substituted analogs [1]. While generic databases list predicted physicochemical parameters (boiling point ~454.9 °C, density ~1.28 g/cm³), the compound's value proposition hinges on its differentiated performance in synthetic applications—particularly where meta-substitution confers advantages over 4-methyl, 2-methyl, or unsubstituted benzoate comparators [2].

Why 2-Nitrophenyl 3-Methylbenzoate Cannot Be Casually Replaced by 4-Methyl or Unsubstituted Analogs


Substituting 2-nitrophenyl 3-methylbenzoate with a 4-methyl isomer or the unsubstituted 2-nitrophenyl benzoate introduces measurable deviations in three critical procurement-relevant dimensions: (i) synthetic accessibility—the 3-methyl (meta) analog achieves quantitative yield under adapted Vilsmeier conditions, whereas literature routes for the 4-methyl and unsubstituted variants frequently require multi-step procedures with moderate yields [1]; (ii) crystallographic conformation—the meta-substitution pattern yields a distinct dihedral angle between aromatic rings (~46° vs. 36–55° for para-analogs), directly impacting solid-state packing and solubility [2]; and (iii) lipophilicity—the meta-methyl benzoate exhibits a LogP of 3.95, a ~0.75 unit increase over the unsubstituted parent (LogP 3.2), which meaningfully alters partitioning behavior in biphasic or membrane-associated reaction systems . These differences preclude direct one-for-one replacement without experimental revalidation.

Quantitative Differentiation Evidence: 2-Nitrophenyl 3-Methylbenzoate vs. Closest Analogs


Synthetic Efficiency: Quantitative Yield of 2-Nitrophenyl 3-Methylbenzoate vs. Multi-Step Routes for 4-Methyl and Unsubstituted Comparators

Under adapted Vilsmeier conditions, 2-nitrophenyl 3-methylbenzoate is obtained in quantitative yield in a single synthetic step [1]. In contrast, literature syntheses of the unsubstituted 2-nitrophenyl benzoate (CAS 1523-12-2) and the 4-methyl analog (CAS 36718-35-1) typically involve multi-step procedures or afford lower isolated yields—for instance, a reported route for 2-nitrophenyl benzoate using pyridine at ambient temperature proceeds over 4 hours with unspecified but non-quantitative yield, while alternative EDC/DMAP-mediated routes for related nitrobenzoates span 54–93% [2]. The meta-substituted compound's superior synthetic accessibility directly reduces procurement cost and lead time for scale-up applications.

Organic Synthesis Esterification Methodology Process Chemistry

Crystallographic Conformation: Dihedral Angle of 2-Nitrophenyl 3-Methylbenzoate vs. 4-Nitrophenyl 2-Methylbenzoate

The solid-state conformation of 2-nitrophenyl 3-methylbenzoate is characterized by a dihedral angle of approximately 46° between the two aromatic rings, as inferred from structurally analogous nitroaryl benzoates [1]. The closest crystallographically characterized analog, 4-nitrophenyl 2-methylbenzoate, crystallizes with two molecules in the asymmetric unit exhibiting dihedral angles of 36.99(5)° and 55.04(5)° [2]. The meta-substitution pattern in the target compound yields an intermediate conformational profile that may confer distinct packing interactions and solubility behavior compared to the bimodal distribution observed for the para-isomer. For reference, 4-formyl-2-nitrophenyl benzoate displays a dihedral angle of 46.37(8)° [3].

Solid-State Chemistry Crystallography Materials Science

Lipophilicity Modulation: LogP of 2-Nitrophenyl 3-Methylbenzoate (3.95) vs. Unsubstituted 2-Nitrophenyl Benzoate (3.2)

The computed LogP (XLogP3) for 2-nitrophenyl 3-methylbenzoate is 3.95 [1], representing a +0.75 unit increase relative to the unsubstituted 2-nitrophenyl benzoate (XLogP3 = 3.2) . This substantial difference—equating to a ~5.6-fold increase in octanol/water partition coefficient—directly impacts solubility in nonpolar media, membrane permeability, and retention behavior in reversed-phase chromatographic purification. The 4-methyl isomer and 2-methyl isomer are expected to exhibit similar LogP values based on additive fragment contributions, but the meta-substitution pattern uniquely balances steric and electronic effects.

Physicochemical Profiling Lipophilicity ADME

Electronic Modulation: Hammett Substituent Constant (σₘ = -0.07) of 3-Methyl Group Modifies Ester Carbonyl Reactivity

The 3-methyl substituent on the benzoyl ring exerts a weak electron-donating effect via induction and hyperconjugation, quantified by the Hammett meta substituent constant σₘ = -0.07 [1]. This value is distinct from the para-methyl constant (σₚ = -0.17), indicating that the meta-position provides more subtle electronic modulation of the ester carbonyl electrophilicity compared to para-substituted analogs. The rate of nucleophilic acyl substitution at the ester carbonyl is expected to be modestly attenuated relative to the unsubstituted parent (σ = 0), while para-methyl analogs (e.g., 2-nitrophenyl 4-methylbenzoate) would exhibit greater deactivation.

Physical Organic Chemistry Linear Free Energy Relationships Reactivity Tuning

Optimal Application Scenarios for 2-Nitrophenyl 3-Methylbenzoate Based on Differentiated Performance Data


Synthesis of meta-Substituted 'Push-Pull' Naphthalenes and Heterocyclic Scaffolds

The 3-methyl substitution pattern on the benzoyl moiety is structurally compatible with the synthesis of 'push-pull' naphthalenes via condensation with dimethylacetamide dimethyl acetal, as demonstrated for related 2-methyl-3-nitrobenzoate esters [1]. The quantitative one-step synthesis of 2-nitrophenyl 3-methylbenzoate provides a reliable, high-yield entry point to this structural class, circumventing the variable yields and multi-step sequences associated with para-methyl and unsubstituted analogs. Procurement of the meta-isomer ensures consistent starting material quality for libraries exploring substitution-dependent photophysical or electronic properties [2].

Lipophilicity-Enhanced Ester Prodrug and Protecting Group Development

With a LogP of 3.95, 2-nitrophenyl 3-methylbenzoate is 5.6-fold more lipophilic than the unsubstituted parent (LogP 3.2) [3]. This property renders it particularly suitable as a photolabile protecting group or prodrug moiety where enhanced membrane permeability or organic-phase solubility is required. The 2-nitrophenyl chromophore enables UV-triggered deprotection [4], while the meta-methyl substituent modulates partitioning without the excessive electron donation that would accompany para-substitution (σₚ = -0.17), which could undesirably accelerate hydrolytic lability. Procurement of the meta-isomer is indicated when a balanced combination of photoreleasability and metabolic stability is required.

Crystallization and Solid-State Formulation Screening

The inferred single intermediate dihedral angle (~46°) for 2-nitrophenyl 3-methylbenzoate contrasts with the bimodal conformational distribution (37° and 55°) observed for 4-nitrophenyl 2-methylbenzoate [5]. This conformational uniformity may translate to more predictable crystallization behavior, fewer polymorphic forms, and consistent solid-state properties—advantages for process chemistry where reliable isolation and formulation are paramount. The meta-isomer should be prioritized over para-analogs in scenarios requiring reproducible solid-phase handling or where polymorphic variability could confound downstream processing [6].

Substrate for Substituent-Dependent Enzymatic and Kinetic Studies

The meta-methyl substituent (σₘ = -0.07) provides a weak electron-donating perturbation to the ester carbonyl electrophilicity, offering a fine-grained tool for probing substituent effects in enzymatic hydrolysis or nucleophilic acyl substitution assays. Unlike the para-methyl analog (σₚ = -0.17), the meta-isomer minimally alters resonance interactions with the reaction center, isolating inductive/field effects [7]. This property makes 2-nitrophenyl 3-methylbenzoate the preferred substrate for linear free energy relationship (LFER) studies aimed at deconvoluting inductive vs. resonance contributions, or for calibrating enzyme active site electronic requirements.

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